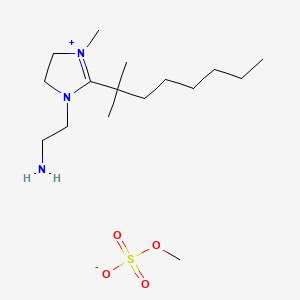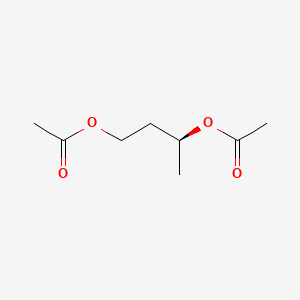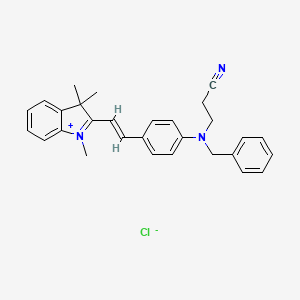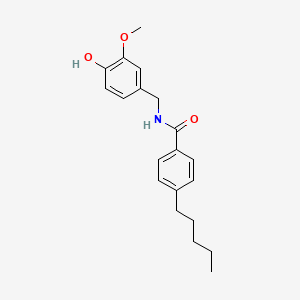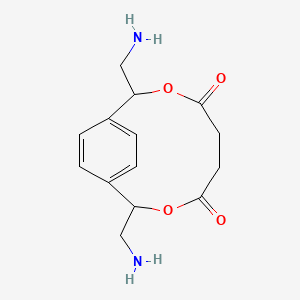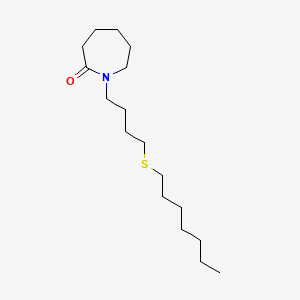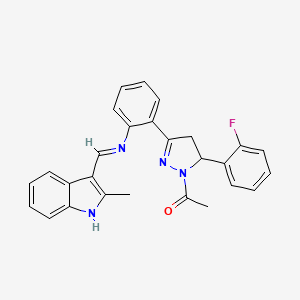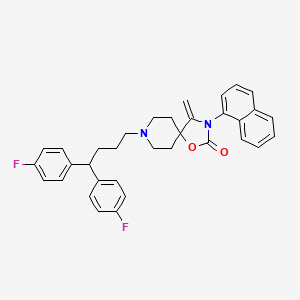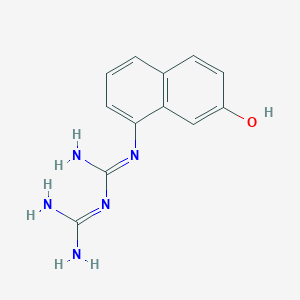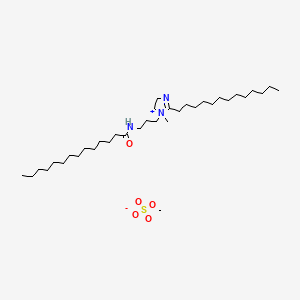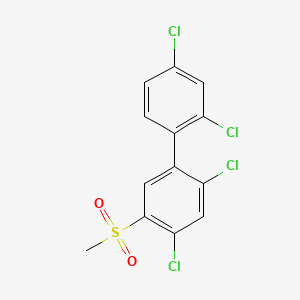
Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes naphthalene and sulphonate groups, making it highly soluble in water and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate typically involves the sulphonation of naphthalene derivatives followed by the introduction of hydroxy and methyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale sulphonation processes, where naphthalene is treated with sulphuric acid and other reagents under controlled conditions. The resulting product is then neutralized with sodium hydroxide to form the disodium salt. This method ensures high yield and purity, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: The sulphonate and hydroxy groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with different functional groups, which can be used in further chemical synthesis or as intermediates in industrial processes.
Aplicaciones Científicas De Investigación
Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the manufacture of various industrial products, including detergents and surfactants.
Mecanismo De Acción
The mechanism of action of Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate involves its interaction with molecular targets through its hydroxy and sulphonate groups. These interactions can lead to various biochemical effects, including the modulation of enzyme activity and the stabilization of reactive intermediates. The pathways involved often include oxidative and reductive processes, which can influence the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthalene sulphonates and hydroxy derivatives, such as:
- Disodium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate
- Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique solubility and reactivity properties. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles.
Propiedades
Número CAS |
85443-47-6 |
|---|---|
Fórmula molecular |
C18H14Na2O8S2 |
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
disodium;3-hydroxy-4-[(2-hydroxy-4-methyl-5-sulfonatophenyl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16O8S2.2Na/c1-10-6-15(19)11(8-17(10)27(21,22)23)7-14-12-4-2-3-5-13(12)18(9-16(14)20)28(24,25)26;;/h2-6,8-9,19-20H,7H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Clave InChI |
ZLWSEHJPYPTSTH-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)[O-])CC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


